6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline
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Overview
Description
6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline is a complex organic compound with the molecular formula C21H13Br2NS. It is characterized by the presence of bromine atoms at positions 6 and 8 on the quinoline ring, and a phenylsulfanyl group attached to the phenyl ring at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated quinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated quinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The phenylsulfanyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The bromine atoms may also play a role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-phenylquinoline: Lacks the phenylsulfanyl group, which may result in different biological activity.
2-[4-(Phenylsulfanyl)phenyl]quinoline: Lacks the bromine atoms, which may affect its reactivity and stability.
6,8-Dibromoquinoline: Lacks both the phenyl and phenylsulfanyl groups, leading to different chemical properties.
Uniqueness
6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline is unique due to the presence of both bromine atoms and the phenylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6,8-dibromo-2-(4-phenylsulfanylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NS/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOMLSFAAOKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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